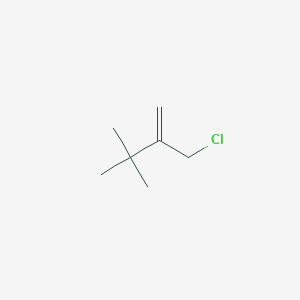

2-(Chloromethyl)-3,3-dimethylbut-1-ene

CAS No.:

Cat. No.: VC18250315

Molecular Formula: C7H13Cl

Molecular Weight: 132.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13Cl |

|---|---|

| Molecular Weight | 132.63 g/mol |

| IUPAC Name | 2-(chloromethyl)-3,3-dimethylbut-1-ene |

| Standard InChI | InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |

| Standard InChI Key | PPDKUKMAVLLYHL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=C)CCl |

Introduction

Synthesis and Manufacturing

Primary Synthetic Routes

-

Dehydrohalogenation of Trichloro Precursors:

A patent describing the synthesis of 1,2-dichloro-3,3-dimethylbut-1-ene from 1,1,2-trichloro-3,3-dimethylbutane via dehydrochlorination in polar aprotic solvents (e.g., dimethylformamide) offers a potential template . By adjusting reaction conditions, similar elimination reactions could yield 2-(chloromethyl) derivatives. -

Allylic Chlorination:

Chlorination of 3,3-dimethylbut-1-ene using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under radical conditions may introduce the chloromethyl group .

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

-

Temperature: 100–200°C to favor elimination over substitution .

-

Catalysts: Alkali metal halides (e.g., LiCl) accelerate dehydrochlorination .

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states .

Physicochemical Properties

Experimental and predicted properties from group contribution models are summarized below :

The compound’s low polarity and moderate volatility suggest compatibility with non-polar solvents like hexane or toluene.

Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., Grignard reagents, amines), yielding substituted derivatives. For example:

Such reactions are pivotal in synthesizing branched hydrocarbons for lubricants .

Polymerization

The double bond participates in radical or cationic polymerization, forming polymers with pendent chloromethyl groups. These polymers serve as precursors for ion-exchange resins .

Agrochemical Intermediates

Structural analogs like 1,2-dichloro-3,3-dimethylbut-1-ene are intermediates in fungicides . By extension, 2-(chloromethyl)-3,3-dimethylbut-1-ene may derivatize into bioactive molecules through cross-coupling or oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume